molecular formula C17H19N3O2S B2584447 N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide CAS No. 1427894-40-3

N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide

Cat. No. B2584447
CAS RN: 1427894-40-3
M. Wt: 329.42
InChI Key: JBEWGOXAMIBARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMAPT and has been studied extensively for its anti-cancer properties. In

Mechanism of Action

The mechanism of action of DMAPT involves the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. In cancer cells, NF-κB is often overactive, leading to increased cell survival and resistance to chemotherapy drugs. DMAPT inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it can activate gene expression.
Biochemical and Physiological Effects:
DMAPT has been found to have a range of biochemical and physiological effects. In cancer cells, DMAPT induces apoptosis by activating the intrinsic pathway of apoptosis. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases and leads to cell death. DMAPT has also been found to inhibit the growth of cancer stem cells by reducing the expression of stem cell markers.
In addition to its effects on cancer cells, DMAPT has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of blood vessels in tumors, which can prevent tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMAPT is its specificity for NF-κB inhibition. Unlike other compounds that inhibit NF-κB activity, DMAPT does not affect other signaling pathways or transcription factors. This specificity makes it a valuable tool for studying the role of NF-κB in cancer and other diseases.
However, DMAPT has some limitations for lab experiments. It is a relatively unstable compound and can degrade over time or under certain conditions. It is also poorly soluble in water, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for research on DMAPT. One area of interest is the development of more stable and soluble analogs of DMAPT. These analogs could have improved pharmacokinetic properties and be more suitable for clinical use.
Another area of research is the combination of DMAPT with other cancer therapies. DMAPT has been shown to sensitize cancer cells to chemotherapy drugs, and combining it with other agents could improve treatment outcomes.
Finally, there is interest in using DMAPT for the treatment of other diseases, such as inflammatory disorders and infections. Further research is needed to explore the potential applications of DMAPT in these areas.
Conclusion:
DMAPT is a compound that has gained significant attention in scientific research due to its potential applications in cancer treatment and other fields. Its specificity for NF-κB inhibition and anti-cancer properties make it a valuable tool for studying the role of NF-κB in cancer and other diseases. Future research on DMAPT could lead to the development of new therapies for cancer and other diseases.

Synthesis Methods

The synthesis of DMAPT involves the reaction of 2-(methylsulfanyl)pyridine-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal and phenylacetyl chloride in the presence of a base. This reaction results in the formation of DMAPT as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

DMAPT has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in cancer cell survival and proliferation. DMAPT has been found to induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy drugs. It has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and resistance to therapy.
In addition to its anti-cancer properties, DMAPT has also been studied for its anti-inflammatory, anti-angiogenic, and anti-microbial activities. It has been found to reduce inflammation in animal models of arthritis and inhibit the growth of blood vessels in tumors. DMAPT has also been shown to have activity against antibiotic-resistant bacteria.

properties

IUPAC Name

N-[2-(dimethylamino)-2-oxo-1-phenylethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-20(2)17(22)14(12-8-5-4-6-9-12)19-15(21)13-10-7-11-18-16(13)23-3/h4-11,14H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEWGOXAMIBARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C1=CC=CC=C1)NC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.